Sodium 17beta-dihydroequilenin sulfate

Description

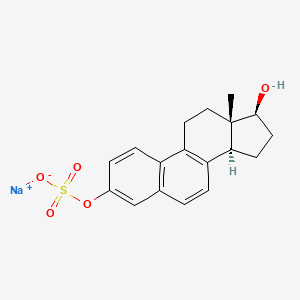

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[(13S,14S,17S)-17-hydroxy-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,17-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVSSZJQFZAJLK-UVJOBNTFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16680-50-5 | |

| Record name | Sodium 17beta-dihydroequilenin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1,3,5,7,9-pentaene-3,17-diol, 3-(hydrogen sulfate), sodium salt (1:1), (17b)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 17.BETA.-DIHYDROEQUILENIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NDN85IZ8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Origin and Biochemical Formation of Sodium 17beta Dihydroequilenin Sulfate

Biosynthesis Pathways of Equilenin (B1671562) Precursors

The biosynthesis of equilenin, the direct precursor to 17beta-dihydroequilenin, involves unique steroidogenic pathways specific to the Equidae family, particularly evident during pregnancy.

Alternative Steroidogenic Pathways in Equidae

In the pregnant mare, the metabolic pathway for the biosynthesis of equilin (B196234) and equilenin is notably different from that of classic estrogens like estrone (B1671321) and estradiol. nih.govmadbarn.commadbarn.com A key distinction is its apparent independence from cholesterol as the primary precursor, a hallmark of conventional steroidogenesis. nih.govmadbarn.commadbarn.com This alternative pathway is a function of the feto-placental unit, where unique precursors are synthesized by the fetal gonads and subsequently aromatized in the placenta. madbarn.com Research has identified potential intermediates in this pathway, such as 3-hydroxy-3,5,7-androstatrien-17-one, which can be converted by horse placental microsomes into equilin and equilenin. nih.govmadbarn.com

Conversion of Cholesterol-Independent Precursors

The cholesterol-independent pathway in horses is characterized by the synthesis of unique C18 steroids with an unsaturated B-ring. Fetal horse gonadal tissue has been shown to produce 3 beta-hydroxy-5,7-androstadien-17-one from substrates like 3 beta-hydroxy-5,7-pregnadien-20-one. madbarn.com This 3 beta-hydroxy-5,7-androstadien-17-one is considered a putative precursor of equilin in the placenta. madbarn.com The final steps involve placental aromatization, a process that has been shown to involve a stereospecific hydrogen elimination, similar to the biosynthesis of estrone and estradiol. nih.govmadbarn.com This complex interaction between the fetal gonads and the placenta underscores the unique endocrinology of equine pregnancy. nih.gov

Enzymatic Sulfation of 17beta-dihydroequilenin

The conversion of 17beta-dihydroequilenin to its sulfate (B86663) ester is a critical step in its metabolism, rendering the molecule water-soluble and facilitating its transport and eventual excretion. This process is catalyzed by a family of enzymes known as sulfotransferases.

Role of Steroid Sulfotransferases (SULTs) in Conjugate Formation

Steroid sulfotransferases are a class of phase II metabolizing enzymes that catalyze the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on a steroid substrate. nih.gov This conjugation, known as sulfation or sulfoconjugation, generally results in the inactivation of the steroid hormone and increases its water solubility, which is essential for its circulation in the bloodstream and elimination from the body. nih.govtandfonline.comnih.govtandfonline.com Estrogen sulfates, such as estrone sulfate, are major components of circulating estrogens, serving as a reservoir from which active estrogens can be regenerated in target tissues by the action of steroid sulfatase. tandfonline.comnih.govtandfonline.comsemanticscholar.org

Specificity of SULT1E1 Towards Estrogen Sulfation

The specific enzyme responsible for the sulfation of estrogens is estrogen sulfotransferase, encoded by the SULT1E1 gene. mdpi.comwikipedia.org SULT1E1 is a key enzyme in estrogen homeostasis, exhibiting a high affinity for the sulfation of various estrogens, including estradiol, at the 3-hydroxyl position. mdpi.comnih.govnih.gov This high specificity and affinity indicate its crucial role in modulating the levels and activity of estrogens in the body. mdpi.com By converting potent estrogens into their inactive sulfate conjugates, SULT1E1 plays a central role in regulating estrogenic activity in target tissues. mdpi.comnih.gov Given that 17beta-dihydroequilenin is a steroidal estrogen, its sulfation to Sodium 17beta-dihydroequilenin sulfate is mediated by SULT1E1.

Presence and Distribution in Biological Fluids and Tissues (Non-Clinical Context)

In a non-clinical context, this compound is primarily found in horses. It is a natural component of the mixture of conjugated estrogens present in the urine of pregnant mares. taylorandfrancis.comosmarks.netwikipedia.org The concentration of various estrogens, including the precursors to 17beta-dihydroequilenin, fluctuates throughout equine gestation. researchgate.net Studies involving the administration of labeled 17beta-dihydroequilin (B196235) sulfate have shown that the bulk of the compound circulates in the plasma as a sulfate conjugate, with a fraction being metabolized to other sulfated forms like equilin sulfate and equilenin sulfate. nih.gov This indicates that in biological fluids, the sulfated form is the predominant state of this estrogen.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of Estrogen Precursors

| Enzyme/Protein Class | Function | Relevance to Equilenin Precursors |

|---|---|---|

| Cytochrome P450 enzymes | Involved in various steps of steroidogenesis, including side-chain cleavage and aromatization. nih.govoup.com | Aromatase (a P450 enzyme) in the horse placenta is responsible for the final conversion of androgen-like precursors to estrogens like equilin and equilenin. nih.govmadbarn.com |

| Hydroxysteroid Dehydrogenases (HSDs) | Catalyze the interconversion of steroids with hydroxyl and keto groups. nih.govoup.com | 17beta-Hydroxysteroid dehydrogenase (17β-HSD) is involved in the reduction of equilenin to 17beta-dihydroequilenin. nih.gov |

Table 2: Composition of Conjugated Equine Estrogens

| Compound | Proportion (%) |

|---|---|

| Estrone sulfate | 49.1–61.5 |

| Equilin sulfate | 22.4–30.5 |

| 17alpha-Dihydroequilin sulfate | 13.5–19.5 |

| 17alpha-Estradiol sulfate | 2.5–9.5 |

| Equilenin sulfate | 2.2–2.8 |

| 17beta-Dihydroequilin sulfate | 0.5–4.0 |

| 17alpha-Dihydroequilenin (B196222) sulfate | 1.2–1.6 |

| 17beta-Estradiol sulfate | 0.56–0.9 |

| 17beta-Dihydroequilenin sulfate | 0.5–0.7 |

Source: Data compiled from multiple sources detailing the composition of conjugated estrogens. osmarks.netosmarks.net

This compound is a conjugated equine estrogen, a group of estrogenic compounds naturally produced in significant quantities by pregnant mares. nih.govsubstack.com Its formation is a multi-step biochemical process involving unique steroidogenic pathways specific to equids. The origin of this compound is intrinsically linked to the biosynthesis of its precursor, equilenin, which is then further metabolized and conjugated.

The biosynthetic pathway for equilenin and its related compounds, such as equilin, in the pregnant mare is distinct from the classical pathway of estrogen synthesis (like estradiol) and is not dependent on cholesterol as an obligatory intermediate. madbarn.comnih.gov This alternative steroidogenic pathway is a key characteristic of equine estrogen production. While the precise precursors and intermediates are still under investigation, it is understood that these ring B unsaturated estrogens are formed through a unique aromatization process in the horse placenta. madbarn.com

Once equilenin is synthesized, it undergoes further metabolic conversion. One of the key metabolic steps is the reduction of the 17-keto group of equilenin by the enzyme 17β-hydroxysteroid dehydrogenase. This enzymatic reaction results in the formation of 17β-dihydroequilenin. wikipedia.org

The final step in the formation of this compound is conjugation. The newly formed 17β-dihydroequilenin undergoes sulfation, a common process for increasing the water solubility of steroids to facilitate their excretion. This reaction is catalyzed by sulfotransferase enzymes, which attach a sulfate group to the hydroxyl group at the C3 position of the steroid. The resulting molecule is 17beta-dihydroequilenin 3-sulfate, which exists as a sodium salt, hence the name this compound. wikipedia.org This conjugated form is a major circulating and excreted form of the estrogen.

Occurrence in Equine Biological Samples

This compound, along with other related equine estrogens, is found in various biological fluids of horses, with the highest concentrations typically observed in the urine of pregnant mares. nih.govgoogle.com The production of these unique estrogens is a hallmark of the feto-placental unit during equine gestation. nih.gov

While 17beta-dihydroequilenin is considered a less abundant component compared to others like equilin sulfate and estrone sulfate in commercial conjugated equine estrogen preparations, its presence in equine biological matrices is well-established. wikipedia.orgtaylorandfrancis.com The concentrations of these estrogens fluctuate significantly throughout pregnancy.

Quantitative analysis of related estrogens in the plasma of pregnant mares has been performed to understand the dynamics of their production. For instance, a study tracking hormonal levels throughout a mare's pregnancy reported the concentrations of several key estrogens, demonstrating the complex and variable nature of their presence. Although this specific study focused on equilenin, equilin, 17alpha-dihydroequilin, and estrone, it provides a framework for understanding the occurrence of related metabolites like 17beta-dihydroequilenin. nih.gov

Table 1: Plasma Concentrations of Various Estrogens in a Pregnant Mare nih.gov

| Estrogen | Concentration Range (ng/mL) | Week of Maximum Concentration |

| Estrone (E1) | 97.91 - 449.13 | 25th |

| Equilenin (EL) | 116.47 - 266.02 | 20th |

| Equilin (EQ) | 74.92 - 235.54 | 33rd |

| 17alpha-dihydroequilin (17dEQ) | 84.26 - 300.03 | 27th |

This table presents data for related estrogens to illustrate typical concentrations found in equine plasma during pregnancy.

Identification in Complex Biological Mixtures

The identification and quantification of this compound and other equine estrogens in complex biological mixtures, such as plasma and urine, require sophisticated analytical techniques due to the structural similarity of the various estrogenic compounds present.

A common initial step in the analysis of conjugated estrogens from biological samples is enzymatic hydrolysis. nih.gov This step utilizes enzymes like sulfatase to cleave the sulfate group, converting the conjugated, water-soluble estrogen (e.g., this compound) into its unconjugated, free steroid form (17beta-dihydroequilenin). This is often necessary because the free steroid is more amenable to extraction and chromatographic separation.

Following hydrolysis, a liquid-liquid extraction or solid-phase extraction is typically employed to isolate the estrogens from the complex biological matrix. google.comnih.gov

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of these compounds. nih.gov Reversed-phase HPLC systems equipped with columns like ODS Hypersil are used to separate the different estrogens based on their polarity. Detection is often achieved using an ultraviolet (UV) detector. nih.gov For more sensitive and specific detection, HPLC can be coupled with mass spectrometry (LC-MS), which can identify compounds based on their mass-to-charge ratio, providing a high degree of confidence in the identification. Another highly sensitive detection method used in conjunction with HPLC is dual-electrode coulometric detection, which is an electrochemical technique. ahajournals.org

Radioimmunoassay (RIA) is another method that has been used for the quantification of specific estrogens, including metabolites of equine estrogens, in plasma samples. ahajournals.org This technique relies on the competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody.

Metabolic Transformations and Enzymatic Interconversions of Sodium 17beta Dihydroequilenin Sulfate

Desulfation Pathways

The primary and rate-limiting step in the activation of Sodium 17beta-dihydroequilenin sulfate (B86663) is its desulfation, which converts the biologically inert sulfated form into the active 17beta-dihydroequilenin. This process is catalyzed by the enzyme steroid sulfatase.

Steroid Sulfatase (STS) Activity and Deconjugation

Steroid sulfatase (STS), also known as steryl-sulfatase, is the key enzyme responsible for the hydrolysis of steroid sulfates, including Sodium 17beta-dihydroequilenin sulfate, into their unconjugated, biologically active forms. nih.govwikipedia.org This enzymatic reaction, termed deconjugation or desulfation, is a critical activation step. The removal of the sulfate moiety from the C3 position of the steroid ring transforms the water-soluble, inactive compound into a lipophilic steroid capable of interacting with estrogen receptors. youtube.com

The vital role of STS in the bioactivation of conjugated estrogens has been demonstrated in various studies. In vitro experiments using human cells and in vivo studies in mice have provided compelling evidence that the expression and activity of STS are necessary for the hormonal effects of conjugated equine estrogens. nih.govoup.com The enzymatic action of STS effectively increases the local concentration of active estrogens in target tissues.

Tissue-Specific Regulation of STS Activity

The expression and activity of steroid sulfatase are not uniform throughout the body and are subject to tissue-specific regulation. nih.govoup.com STS is found in various tissues, including the liver, breast, endometrium, bone, and brain. oup.com The liver is a particularly important site for the metabolism of conjugated estrogens due to its high concentration of STS. nih.gov

The regulation of STS expression is complex and involves various factors. In human adipose tissue, for instance, STS transcription is regulated by the use of two distinct promoters, which differ from the primary one used in the placenta. nih.gov Furthermore, inflammatory mediators have been shown to influence STS activity. Studies have demonstrated that in human primary hepatocytes, inflammation can enhance the estrogenic activity of conjugated equine estrogens by inducing the expression of STS. nih.govnih.gov This regulation appears to be mediated, at least in part, by the transcription factor NF-κB. nih.gov

Table 1: Tissue Distribution and Regulation of Steroid Sulfatase (STS) Activity

| Tissue | Relative STS Activity | Regulatory Factors |

| Liver | High | Inflammation (via NF-κB) |

| Placenta | High | Distinct promoter usage |

| Adipose Tissue | Moderate | Distinct promoter usage |

| Breast | Variable | Estrogen receptors, cytokines |

| Endometrium | Variable | Estrogen receptors |

| Bone | Present | - |

| Brain | Present | - |

Enzymatic Hydrolysis Mechanisms

The hydrolysis of the sulfate ester bond by steroid sulfatase involves a unique catalytic mechanism. nih.gov A key feature of this process is the post-translational modification of a cysteine residue within the active site of the enzyme to form a Cα-formylglycine (FGly) residue. nih.gov This FGly residue is catalytically active and essential for both binding the substrate and hydrolyzing the sulfate ester bond. nih.gov

The proposed mechanism for the hydrolysis reaction involves the following key steps:

The substrate, this compound, binds to the active site of the STS enzyme.

The catalytically active FGly residue attacks the sulfur atom of the sulfate group. youtube.com

This nucleophilic attack leads to the cleavage of the sulfur-oxygen bond, releasing the unconjugated steroid, 17beta-dihydroequilenin. youtube.com

The sulfate group is transiently and covalently attached to the enzyme before being released, regenerating the active enzyme for another catalytic cycle. youtube.com

This hydrolytic process is essentially irreversible and is a critical control point in regulating the levels of active estrogens in various tissues. youtube.com

Further Conjugation Pathways

Following desulfation, the now active 17beta-dihydroequilenin can undergo further metabolic transformations, including re-conjugation. These pathways generally lead to the inactivation and enhanced excretion of the steroid.

Glucuronidation of Metabolites

Glucuronidation is a major pathway for the metabolism of estrogens, including metabolites of 17beta-dihydroequilenin. This process involves the conjugation of a glucuronic acid moiety to the steroid molecule, which is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). oup.com This conjugation significantly increases the water solubility of the steroid, facilitating its excretion in urine and bile. oup.comwikipedia.org

While sulfation of estrogens predominantly occurs at the 3-hydroxyl group, glucuronidation can happen at either the 3- or 17-hydroxyl group. oup.com For many estrogens, the 17β-hydroxyl position is a primary site for glucuronidation. oup.comnih.gov Several UGT isoforms, including members of the UGT1A and UGT2B families, are known to catalyze the glucuronidation of estrogens. oup.comnih.gov The specific UGTs involved in the glucuronidation of 17beta-dihydroequilenin metabolites have not been extensively studied, but it is likely that the general principles of estrogen glucuronidation apply.

Table 2: Key Enzymes in the Glucuronidation of Estrogens

| Enzyme Family | Specific Isoforms | Site of Glucuronidation |

| UGT1A | UGT1A1, UGT1A3, UGT1A4, UGT1A8, UGT1A9, UGT1A10 | Primarily 3-OH, some 17-OH |

| UGT2B | UGT2B4, UGT2B7, UGT2B15, UGT2B17 | Primarily 17-OH |

Identification of Polyhydroxy Metabolites

After the initial desulfation, 17beta-dihydroequilenin can be further metabolized through hydroxylation reactions, leading to the formation of polyhydroxy metabolites. These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes. The introduction of additional hydroxyl groups increases the polarity of the molecule, preparing it for subsequent conjugation and excretion.

While specific polyhydroxy metabolites of 17beta-dihydroequilenin are not extensively documented in readily available literature, the metabolism of other equine estrogens, such as equilin (B196234), provides some insight. For instance, equilin is known to be metabolized to 2-hydroxy and 4-hydroxy equilin. nih.gov It is plausible that 17beta-dihydroequilenin undergoes similar hydroxylation reactions. The identification and characterization of these metabolites are often achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). google.comnih.govresearchgate.net These methods allow for the separation and identification of various estrogen metabolites based on their mass-to-charge ratio and fragmentation patterns. Further research is needed to definitively identify the full spectrum of polyhydroxy metabolites of 17beta-dihydroequilenin.

Interconversion with Related Equine Estrogens

The interconversion between the 17-keto and 17-hydroxy forms is a critical step in the metabolism of estrogens. This process is primarily mediated by the 17beta-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes. nih.govpnas.org These enzymes catalyze the reversible oxidation and reduction at the C17 position of the steroid nucleus.

The C17 position of this compound is a key site for metabolic activity. The interconversion with its corresponding 17-keto form, equilenin (B1671562) sulfate, is a primary metabolic pathway.

Oxidation: this compound can be oxidized at the C17 position to form equilenin sulfate. This reaction is catalyzed by isoforms of 17β-HSD that favor oxidation.

Reduction: Conversely, equilenin can be reduced to 17beta-dihydroequilenin. ebi.ac.uk In studies with human breast cancer cell lines, the reduction of equilenin at the C-17 position was observed to predominantly form the 17beta-dihydro isomer, with minimal production of the 17alpha-dihydro form. ebi.ac.uk

Detailed research findings specifically documenting the isomerization and aromatization of this compound are not extensively available in the current scientific literature. The fully aromatic B-ring of the equilenin structure makes further aromatization, a process that converts a non-aromatic ring to an aromatic one, unlikely. Information regarding the isomerization of 17beta-dihydroequilenin sulfate is also not well-documented.

Molecular Interactions and Biological Activities of 17beta Dihydroequilenin Unconjugated Form

Steroid Receptor Binding Affinity and Selectivity

The primary mediators of estrogenic activity are the estrogen receptors alpha (ERα) and beta (ERβ). The affinity and selectivity of 17beta-dihydroequilenin for these receptors are fundamental to its biological profile.

17beta-dihydroequilenin binds to the human estrogen receptor alpha (ERα). Its binding affinity has been quantified relative to the principal human estrogen, 17beta-estradiol. In a competitive binding assay using human endometrial cytosol receptors, 17beta-dihydroequilenin demonstrated a high affinity for estrogen receptors. nih.gov The relative binding affinity of 17beta-dihydroequilenin for ERα is less than that of 17beta-estradiol. nih.gov Structural analyses suggest that factors such as decreased hydrophobicity and the rigidity of the unsaturated B-ring may contribute to the reduced potency of some equine estrogens compared to 17beta-estradiol. pdbj.orgnih.gov The interaction is dictated by the phenolic A-ring, which establishes a critical hydrogen bonding network with amino acid residues Glu353 and Arg394 within the receptor's ligand-binding pocket. nih.gov

Similar to its interaction with ERα, 17beta-dihydroequilenin also binds to estrogen receptor beta (ERβ). The relative binding affinity for ERβ when compared to 17beta-estradiol has been a subject of study, particularly for related equine estrogens. For instance, an analog of 17alpha-dihydroequilenin (B196222) showed a relative binding affinity of about 16% for ERβ compared to estradiol. wikipedia.org The engagement of 17beta-dihydroequilenin with estrogen receptors is crucial for its biological effects, as demonstrated by the reversal of its anti-inflammatory actions by the estrogen receptor antagonist ICI 182,780, which blocks both ERα and ERβ. nih.gov The presence of ERβ can counteract the proliferative signals mediated by ERα in certain cell types, highlighting the importance of the binding characteristics of a given estrogen to both receptor subtypes. nih.gov

The class of ring B unsaturated estrogens, which includes 17beta-dihydroequilenin, equilin (B196234), and equilenin (B1671562), exhibits a distinct binding profile compared to classical estrogens like 17beta-estradiol which have a saturated B-ring. nih.govcapes.gov.br Studies comparing these estrogens show that ring B unsaturated estrogens bind with high affinity to estrogen receptors in both human and rat tissues. nih.gov

| Estrogen Compound | Relative Binding Affinity Order |

|---|---|

| 17beta-dihydroequilin (B196235) | 1 |

| 17beta-estradiol | 2 |

| 17beta-dihydroequilenin | 3 |

| Estrone (B1671321) | 4 |

| Equilin | 5 |

| 17alpha-dihydroequilin | 6 |

| 17alpha-estradiol | 7 |

| 17alpha-dihydroequilenin | 8 |

| Equilenin | 9 |

This table is based on data from a competitive binding assay where a lower number indicates a higher relative binding affinity. nih.gov

Genomic and Non-Genomic Signaling Pathways

Upon binding to its receptors, 17beta-dihydroequilenin can influence cellular function through genomic pathways, which involve the regulation of gene transcription, and non-genomic pathways that modulate cytoplasmic signaling cascades.

The classical mechanism of estrogen action involves the binding of the estrogen-receptor complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. nih.gov This interaction typically initiates the recruitment of co-activator proteins and the general transcription machinery, leading to gene activation. bcm.edu While direct studies detailing 17beta-dihydroequilenin's activation of specific EREs are limited, its receptor-mediated effects strongly suggest engagement with this pathway. nih.gov Research indicates that estrogen receptors can also modulate gene expression through other mechanisms, such as interacting with other transcription factors like Sp1 or activating different DNA response elements, which can contribute to tissue-selective activities. nih.govnih.gov The effects of 17beta-dihydroequilenin on gene expression are demonstrably blocked by estrogen receptor antagonists, confirming that its actions are mediated through these receptors, which are known to act via EREs. nih.gov

17beta-dihydroequilenin has been shown to modulate the expression of specific genes, particularly those involved in inflammation. In human endothelial cells, 17beta-dihydroequilenin can counteract the inflammatory response induced by interleukin-1alpha (IL-1α). nih.gov Specifically, it has been shown to reduce the upregulation of key inflammatory mediators. nih.gov

This anti-inflammatory effect is achieved, at least in part, through the modulation of the NF-κB (nuclear factor kappa-B) signaling pathway. 17beta-dihydroequilenin inhibits the translocation of the p50 and p65 subunits of NF-κB into the nucleus, thereby preventing the activation of pro-inflammatory genes. nih.govnih.gov

| Gene Product | Function | Effect of 17beta-dihydroequilenin (1 µM) |

|---|---|---|

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Reduced IL-1α-induced upregulation |

| Interleukin-8 (IL-8) | Pro-inflammatory chemokine | Reduced IL-1α-induced upregulation |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Chemokine involved in monocyte recruitment | Reduced IL-1α-induced upregulation |

This table summarizes findings from an in vitro study on human endothelial cells stimulated with IL-1α. nih.gov

Involvement in Rapid Cellular Signaling Cascades (e.g., ERK activation)

17beta-estradiol (E2), a related estrogen, has been shown to induce rapid activation of the mitogen-activated protein kinases, Erk-1 and Erk-2. nih.gov This activation is a crucial event for estrogen-mediated cell proliferation. nih.gov Studies in MCF-7 breast cancer cells revealed that E2 treatment leads to a slow but persistent activation of Erk. nih.gov This effect is thought to be mediated by an autocrine/paracrine mechanism involving the secretion of heregulin (HRG) and the subsequent activation of the HER-2 receptor. nih.gov The signaling pathway proceeds through a HRG/HER-2/PKC-delta/Ras pathway. nih.gov

In human prostate epithelial cells (EPN cells), 17beta-estradiol also causes a rapid and transient activation of ERK1/2 within 5 minutes. researchgate.net This activation involves the formation of a complex between the androgen receptor, estrogen receptor α, and Src. researchgate.net Furthermore, in C2C12 muscle cells, 17beta-estradiol has been observed to induce ERK activation within the mitochondria. researchgate.net

The activation of Erk-1/-2 by 17beta-estradiol can also occur independently of known estrogen receptors and instead require the G protein-coupled receptor homolog, GPR30. nih.gov This pathway is sensitive to pertussis toxin and involves Gβγ-subunits, Src-related tyrosine kinase activity, and phosphorylation of the Shc adapter protein. nih.gov

Influence on Cellular Processes in In Vitro Systems

Modulation of Cell Proliferation

In vitro studies have demonstrated that 17beta-estradiol can modulate cell proliferation in various cell types. For instance, it has been shown to stimulate the proliferation of human prostate epithelial cells (EPN cells). researchgate.net In condylar chondrocytes isolated from rats, 17beta-estradiol significantly promoted proliferation, with the maximum effect observed at a concentration of 10⁻⁸ mol·L⁻¹. nih.gov Similarly, physiologic concentrations of 17beta-estradiol (1 nM) increased mitotic activity in cultured human lens epithelial cells (HLECs). nih.gov However, at pharmacological concentrations, it induced apoptosis in these same cells. nih.gov

The anti-proliferative effects of thymoquinone, a compound known to induce apoptosis, have been observed in various cancer cell lines, with GI₅₀ values varying by cell type. mdpi.com

Effects on Oxidative Stress Markers

Oxidative stress, a state of imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, can be assessed by various biomarkers. nih.gov These markers include products of lipid, DNA, and protein oxidation. nih.gov

In studies involving ovariectomized rats subjected to hypoxia, treatment with 17beta-estradiol (E2) led to a significant decrease in serum levels of reactive oxygen species (ROS). nih.gov Concurrently, there was a significant increase in the levels of superoxide (B77818) dismutase (SOD) and manganese superoxide dismutase (MnSOD) in the serum, as well as increased MnSOD mRNA and protein expression in lung tissues. nih.gov Furthermore, physiologic concentrations of 17beta-estradiol (0.01-1 µM) have been shown to protect against H₂O₂-induced oxidative stress in cultured human lens epithelial cells, as indicated by decreased levels of peroxides and superoxides. nih.gov

Pancreatic β-cells are particularly susceptible to oxidative stress due to their low expression of antioxidant enzymes such as SOD, catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov

Interactions with Reactive Oxygen Species Generation

Reactive oxygen species (ROS) are key mediators in both normal physiological processes and pathological conditions. mdpi.com Their effects are dependent on the concentration, location, and duration of exposure. mdpi.com

In human umbilical vein endothelial cells (HUVECs), 17beta-estradiol has been shown to inhibit the generation of ROS induced by oxidized low-density lipoprotein (oxLDL). nih.govtmu.edu.tw This inhibition was observed with both pretreatment and co-incubation with estrogen, suggesting both cellular and direct actions of the hormone. nih.gov Hypoxia is a known factor that can increase intracellular ROS levels. nih.gov Quinones are a class of compounds known to induce the generation of ROS. mdpi.com

The generation of intracellular hydrogen peroxide (H₂O₂) can be achieved experimentally using a chemogenetic approach involving the overexpression of human D-amino acid oxidase (DAO), which produces H₂O₂ when it converts D-amino acids to their corresponding imino acids. mdpi.com

Enzyme Inhibition and Modulation (Non-Clinical)

Inhibition of Other Drug-Metabolizing Enzymes

The inhibition of drug-metabolizing enzymes, such as the cytochrome P450 (P450) family, is a significant consideration in drug development due to the potential for drug-drug interactions. nih.gov Phytoestrogens have been studied for their inhibitory effects on various steroid-metabolizing enzymes, including 17beta-hydroxysteroid dehydrogenases. nih.gov

Preclinical Research Investigations and Mechanistic Insights

Studies in Animal Models (e.g., Rodents, Non-Human Primates)

Animal models have been instrumental in understanding the physiological and pharmacological effects of estrogens. However, specific studies detailing the independent actions of Sodium 17beta-dihydroequilenin sulfate (B86663) are not extensively reported in the scientific literature.

The impact of estrogens on the cardiovascular system has been a significant area of research. Animal studies dating back to the 1950s have shown that exogenous estrogens can inhibit coronary atherosclerosis. nih.gov Research in animal models, including monkeys, has suggested that estrogens can modulate the vasomotor response of atherosclerotic coronary arteries, indicating a direct vascular effect. nih.gov Studies have investigated the effects of major components of CEEs, such as equilin (B196234), on the development of atherosclerosis in mouse models. nih.gov While these studies provide insights into the cardiovascular effects of equine estrogens, specific preclinical data on the effects of Sodium 17beta-dihydroequilenin sulfate on cardiovascular parameters like lipid profiles, blood pressure, and atherosclerotic plaque formation are not well-documented. The cardioprotective effects of CEEs are thought to be partly due to their antioxidant properties and ability to prevent the formation of oxidized LDL and HDL. nih.gov

The neuroprotective potential of estrogens has been explored in various animal models. Studies have suggested that conjugated equine estrogens may have beneficial effects on the central nervous system. Research in middle-aged female rats indicated that CEEs enhanced cognitive, anti-anxiety, and social behaviors. nih.gov Furthermore, CEEs have been shown to promote neuronal growth in brain regions important for cognition, such as the cortex and hippocampus. nih.gov Some components of CEEs, particularly the unique ring B unsaturated estrogens, have been identified as potent neuroprotective agents in in vitro models of glutamate-induced neuronal cell death. researchgate.net In ovariectomized monkeys, treatment with CEEs showed selective beneficial effects on cholinergic neurons in the basal forebrain, which are crucial for cognitive function. nih.gov However, these findings are attributed to the CEE mixture as a whole, and there is a lack of specific research in animal models detailing the neurological and cognitive effects of this compound as a standalone compound.

In Vitro Cell Culture Studies

In vitro studies provide a controlled environment to investigate the molecular mechanisms of action of specific compounds.

Estrogens exert their effects primarily through two estrogen receptors, ERα and ERβ. The various components of conjugated equine estrogens are known to interact with these receptors. It has been reported that the ring B unsaturated estrogens, a group that includes equilenin (B1671562) and its derivatives like 17beta-dihydroequilenin, primarily mediate their biological effects through the estrogen receptor β (ERβ). nih.gov This is in contrast to 17β-estradiol, which interacts with both ERα and ERβ. The binding of an estrogen to its receptor initiates a cascade of events leading to the transcription of target genes. While this general mechanism is understood, specific data from receptor transactivation assays quantifying the potency and efficacy of pure this compound in activating ERα and ERβ are not extensively detailed in the available scientific literature. Such assays are crucial for determining the precise estrogenic profile of an individual compound.

Cellular Uptake and Efflux Mechanisms

The movement of Sodium 17β-dihydroequilenin sulfate across cellular membranes is governed by specific transporter proteins, a common mechanism for sulfated steroids which, due to their charge, cannot freely diffuse through the lipid bilayer.

Uptake: The uptake of sulfated steroid hormones into cells is primarily mediated by members of the Solute Carrier (SLC) superfamily of transporters, specifically the Organic Anion Transporting Polypeptides (OATPs) and Organic Anion Transporters (OATs). researchgate.net While direct studies on Sodium 17β-dihydroequilenin sulfate are limited, the transport mechanisms can be inferred from extensive research on structurally related molecules like estrone-3-sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS). OATP2B1 (encoded by the SLCO2B1 gene) is a key transporter expressed in various tissues, including the mammary gland, and has been shown to facilitate the uptake of E1S and DHEAS. doi.orgnih.govresearchgate.net Another important transporter is the sodium-dependent organic anion transporter (SOAT, encoded by SLC10A6), which demonstrates high specificity for sulfated steroids, including both 3-sulfated and 17-sulfated estrogens. frontiersin.orgnih.gov It is therefore highly probable that these transporters are also responsible for the cellular uptake of Sodium 17β-dihydroequilenin sulfate.

Efflux: The removal of sulfated estrogens from the cell is an active process managed by the ATP-Binding Cassette (ABC) transporter superfamily. researchgate.net These transporters play a crucial role in cellular detoxification and homeostasis. Research has identified Breast Cancer Resistance Protein (BCRP, encoded by ABCG2) and Multidrug Resistance-Associated Protein 1 (MRP1, encoded by ABCC1) as primary efflux pumps for sulfated estrogen conjugates. researchgate.netresearchgate.net Studies have demonstrated that BCRP actively transports estrone (B1671321) sulfate and other sulfated estrogens, but not their unconjugated forms. drugbank.comnih.gov Similarly, MRP1 is known to mediate the efflux of estrone 3-sulfate, often in a glutathione-dependent manner. researchgate.netsemanticscholar.org These findings strongly suggest that BCRP and MRP1 are the likely transporters mediating the efflux of Sodium 17β-dihydroequilenin sulfate from cells.

The table below summarizes the key transporters likely involved in the cellular transport of Sodium 17β-dihydroequilenin sulfate, based on data from related sulfated steroids.

| Transport Process | Transporter Family | Specific Transporter(s) | Function | Supporting Evidence (Substrates Studied) |

| Uptake | Solute Carrier (SLC) | OATP2B1 (SLCO2B1) | Facilitates entry into the cell | Estrone-3-sulfate, DHEAS doi.orgnih.govresearchgate.net |

| Uptake | Solute Carrier (SLC) | SOAT (SLC10A6) | Sodium-dependent uptake into the cell | Estrone-3-sulfate, 17β-estradiol-17-sulfate frontiersin.orgnih.gov |

| Efflux | ATP-Binding Cassette (ABC) | BCRP (ABCG2) | ATP-dependent removal from the cell | Estrone-3-sulfate, DHEAS drugbank.comnih.gov |

| Efflux | ATP-Binding Cassette (ABC) | MRP1 (ABCC1) | ATP-dependent removal from the cell | Estrone-3-sulfate researchgate.netsemanticscholar.org |

Metabolic Profiling in Cell Lines

Once inside the cell, following the likely removal of the sulfate group by intracellular steroid sulfatases, the resulting 17β-dihydroequilenin undergoes further metabolism. Studies investigating the metabolism of the parent compound, equilenin, in human breast cancer cell lines provide significant insight into the metabolic fate of 17β-dihydroequilenin.

In studies utilizing the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines, the metabolism of equilenin was shown to proceed through specific pathways. nih.govacs.org A primary metabolic step is the reduction of the 17-keto group of equilenin to form 17β-dihydroequilenin, with minimal formation of the 17α-isomer. nih.govacs.org This indicates that the cellular machinery favors the production of the 17β-hydroxy form.

Following its formation, 17β-dihydroequilenin is a substrate for further enzymatic modification. The key metabolic pathway observed in both MCF-7 and MDA-MB-231 cells is hydroxylation at the C-4 position of the steroid's A-ring. nih.govacs.org This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1. nih.gov The resulting catechol metabolite, 4-hydroxy-17β-dihydroequilenin, is then subject to methylation, leading to the formation of 4-methoxy-17β-dihydroequilenin. nih.govacs.org Notably, 2-hydroxylation pathways for 17β-dihydroequilenin were not observed in these cell lines. nih.gov

The metabolic cascade for the aglycone of Sodium 17β-dihydroequilenin sulfate in these breast cancer cell lines is detailed in the table below.

| Cell Line(s) | Initial Substrate (for inference) | Primary Metabolite | Secondary Metabolic Pathway | Key Enzymes | Final Metabolites Identified |

| MCF-7, MDA-MB-231 | Equilenin | 17β-dihydroequilenin | 4-Hydroxylation | CYP1A1, CYP1B1 | 4-hydroxy-17β-dihydroequilenin nih.govacs.org |

| MCF-7, MDA-MB-231 | 4-hydroxy-17β-dihydroequilenin | - | Methylation | Catechol-O-methyltransferase (COMT) (inferred) | 4-methoxy-17β-dihydroequilenin nih.govacs.org |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone of steroidal analysis, providing the necessary separation of target analytes from complex mixtures prior to detection and characterization. The choice of chromatographic technique is pivotal for achieving the required selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the analysis of conjugated estrogens, including Sodium 17beta-dihydroequilenin sulfate (B86663). A key advantage of HPLC is its ability to directly analyze the conjugated forms of estrogens without the need for a hydrolysis step, which is often time-consuming and can introduce artifacts. This direct analysis is more specific as it targets the parent steroid ester rather than its hydrolysis product. researchgate.net

In a typical HPLC setup for the analysis of conjugated estrogens, a reverse-phase column, such as a C18 column, is employed. The separation of various estrogen sulfates is achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Detection is commonly performed using a UV detector, with wavelengths around 214 nm being effective for these compounds. researchgate.net Research has demonstrated that baseline separation of multiple steroids and their sulfate esters, including isomers of dihydroequilenin sulfate, can be achieved with optimized HPLC methods. researchgate.net

The following table summarizes typical HPLC conditions used for the separation of related estrogen sulfates:

| Parameter | Condition | Reference |

| Column | C18 | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile and Water | researchgate.netresearchgate.net |

| Detection | UV at 214 nm or 280 nm | researchgate.net |

| Internal Standard | Prednisolone hemisuccinate | researchgate.net |

This table presents a generalized summary of HPLC conditions for related compounds, as specific parameters for Sodium 17beta-dihydroequilenin sulfate can vary between laboratories and applications.

Ultra-High Performance Liquid Chromatography (UHPLC) in Metabolomics

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of columns with smaller particle sizes (typically sub-2 µm). These characteristics make UHPLC particularly well-suited for high-throughput applications like metabolomics, where a large number of samples need to be analyzed to study the complex profiles of metabolites, including estrogen sulfates. nih.gov

In the context of metabolomics, UHPLC is often coupled with high-resolution mass spectrometry (HRMS) to identify and quantify a wide range of metabolites in biological samples. nih.govspringernature.com This combination allows for the sensitive detection of low-abundance metabolites and the differentiation of isomeric compounds. For instance, UHPLC-HRMS methods have been developed to quantify estrogen metabolites in urine, which is a common matrix for metabolomic studies of steroid metabolism. nih.gov The enhanced separation efficiency of UHPLC is critical for resolving the numerous estrogen isomers and their conjugated metabolites present in such complex biological samples. nih.gov The use of derivatization agents can further enhance the sensitivity of detection for estrogen metabolites in UHPLC-MS based methods. researchgate.net

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural characterization and sensitive quantification of this compound. Its high specificity and sensitivity allow for the unambiguous identification of the analyte, even in the presence of co-eluting and isomeric species.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Steroid Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of steroids in various matrices due to its superior selectivity and sensitivity compared to immunoassays. nih.govwardelab.com This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry, allowing for the precise measurement of multiple steroid hormones and their metabolites in a single run. nih.govnih.gov

In a typical LC-MS/MS workflow for steroid profiling, after chromatographic separation, the analyte is ionized, and a specific precursor ion (the molecular ion of the steroid sulfate) is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity. LC-MS/MS methods have been successfully developed and validated for the pharmacokinetic analysis of conjugated equine estrogens, which include a mixture of various steroid sulfates like dihydroequilenin sulfate. nih.govresearchgate.net These methods are capable of simultaneously quantifying both conjugated and unconjugated estrogens. nih.gov

The following table provides an example of mass transitions that could be used for the analysis of related estrogen sulfates:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Equilin (B196234) sulfate | 347.1 | 267.1 | Negative | researchgate.net |

| 17α-dihydroequilin sulfate | 349.1 | 269.1 | Negative | researchgate.net |

| Equilenin (B1671562) sulfate | 345.1 | 265.1 | Negative | researchgate.net |

This table is illustrative and shows data for structurally similar compounds. Specific transitions for this compound would need to be optimized.

High-Resolution Mass Spectrometry (HRMS) in Metabolite Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. This capability is invaluable in metabolomics for the identification of novel metabolites of drugs and endogenous compounds. nih.govnih.gov When coupled with UHPLC, HRMS is a powerful tool for nontargeted metabolomics studies, enabling the detection and tentative identification of a wide array of metabolites without the need for authentic standards for each one. springernature.commdpi.com

In the context of this compound, HRMS can be employed to identify its metabolites in in-vitro or in-vivo studies. By comparing the HRMS data of control and treated samples, unique metabolic features can be identified. The accurate mass measurement of these features can then be used to propose potential elemental compositions, and subsequent tandem mass spectrometry (MS/MS) experiments can provide structural information to confirm the identity of the metabolites. nih.gov This approach has been shown to be more efficient for metabolite identification than conventional methods. nih.gov

Tandem Mass Spectrometry for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules, including steroid sulfates. youtube.com By analyzing the fragmentation patterns of a selected precursor ion, detailed structural information can be obtained. nih.govnih.gov The fragmentation of sulfated steroids in the negative ion mode often yields a characteristic product ion at m/z 97 (HSO4-), which is a signature for the presence of a sulfate group. nih.gov

The fragmentation pathways of estrogens are influenced by the structure of the steroid core. researchgate.netnih.gov For example, the presence and position of double bonds in the B-ring of equine estrogens lead to distinct fragmentation patterns that can be used to differentiate between isomers. nih.gov By carefully analyzing the MS/MS spectra of this compound and comparing it to related standards and theoretical fragmentation pathways, its structure can be unequivocally confirmed. Different fragmentation techniques, such as collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), can provide complementary structural information. nih.gov

Radiochemical Synthesis and Tracer Studies

Radiochemical methods are fundamental to understanding the pharmacokinetics of estrogenic compounds. By tagging molecules with radioactive isotopes, researchers can trace their path and metabolic fate within a biological system with high sensitivity and specificity.

Synthesis of Radiolabeled 17beta-dihydroequilenin sulfate

The synthesis of radiolabeled 17beta-dihydroequilenin sulfate for use in metabolic studies has been achieved through stereospecific chemical processes. A common approach involves the use of tritium (B154650) (³H) as the radiolabel.

One documented synthesis route begins with [2,4-³H]equilin as the starting material. researchgate.net The process proceeds in two main steps:

Sulfation: The tritiated equilin is first sulfated using a pyridine-chlorosulfonic acid mixture. This reaction yields [2,4-³H]equilin sulfate in high yields. researchgate.net

Reduction: The resulting [2,4-³H]equilin sulfate is then reduced with sodium borohydride. researchgate.net This reduction is stereospecific, yielding [2,4-³H]17beta-dihydroequilenin sulfate without the formation of 17-alpha-reduced byproducts. researchgate.net

This method provides a radiolabeled version of the compound suitable for in vivo pharmacokinetic investigations. researchgate.net Other isotopes, such as Carbon-14 (¹⁴C), have also been utilized in the synthesis of related radiolabeled estrogen sulfates for environmental fate and transport studies. researchgate.net

Application in Metabolic Rate and Distribution Studies

Tracer studies using radiolabeled compounds like [³H]17beta-dihydroequilin sulfate ([³H]17β-EqS) have been instrumental in determining the metabolic clearance rate (MCR) and distribution of 17beta-dihydroequilenin sulfate in vivo. nih.govnih.gov These studies are typically conducted in postmenopausal women to understand the compound's behavior. nih.govnih.gov

Two primary methods have been employed:

Single Intravenous Injection: In this method, a single dose of [³H]17β-EqS is administered intravenously. nih.gov Blood plasma is then sampled at various intervals and fractionated to isolate and measure the concentration of the parent compound and its metabolites. nih.gov Studies using this method found that the disappearance of [³H]17β-EqS from plasma follows a two-component exponential decay. nih.gov The initial fast component, representing distribution, has a half-life of approximately 5 minutes. nih.gov The slower component has a mean half-life of 147 ± 15 minutes. nih.gov

Constant Infusion: This method involves administering a priming dose followed by a constant infusion of [³H]17β-EqS over several hours to reach a steady state. nih.gov This allows for precise calculation of the MCR and the conversion ratios to various metabolites. nih.gov

Following administration of the radiolabeled tracer, the majority of radioactivity is found in the sulfate fraction of the plasma. nih.gov From this fraction, researchers have isolated and purified [³H]equilin sulfate, [³H]equilenin sulfate, and 17beta-[³H]dihydroequilenin sulfate. nih.gov These findings indicate that 17beta-dihydroequilin (B196235) sulfate is extensively metabolized. nih.govnih.gov A significant portion is converted to equilin sulfate and the more potent estrogen, 17beta-dihydroequilin. nih.gov

Table 1: Pharmacokinetic Parameters of 17beta-dihydroequilin sulfate ([³H]17β-EqS) after Single IV Injection

| Parameter | Value |

|---|---|

| Initial Fast Component Half-Life | 5 ± 0.2 min nih.gov |

| Slower Component Half-Life | 147 ± 15 min nih.gov |

| Mean Volume of Distribution (V1) | 6 ± 0.5 L nih.gov |

Table 2: Mean Conversion Ratios of [³H]17β-EqS to Metabolites under Steady State Conditions

| Metabolite Formed | Mean Conversion Ratio (CR PRE-PRO BB) |

|---|---|

| Equilin sulfate (EqS) | 2.4 ± 0.4 nih.gov |

| Equilenin sulfate (EqnS) | 0.3 ± 0.04 nih.gov |

| 17beta-dihydroequilenin sulfate (17β-EqnS) | 0.25 ± 0.03 nih.gov |

| Equilin (Eq) | 0.09 ± 0.02 nih.gov |

| 17beta-dihydroequilin (17β-Eq) | 0.08 ± 0.02 nih.gov |

| Equilenin (Eqn) | 0.03 ± 0.01 nih.gov |

Spectroscopic and Immunochemical Methods in Research

Alongside radiochemical techniques, spectroscopic and immunochemical methods are vital for the quantitative analysis of steroid hormones and their metabolites in complex biological matrices.

Application of Immunoassays (e.g., RIA) in Metabolic Research

Immunoassays are a class of bioanalytical methods that use the specificity of an antibody-antigen reaction to detect and quantify molecules in a sample. Radioimmunoassay (RIA) is a type of immunoassay that uses a radiolabeled antigen (tracer) to compete with the unlabeled antigen in the sample for a limited number of antibody binding sites. The amount of radioactivity measured in the bound fraction is inversely proportional to the concentration of the antigen in the sample.

In the context of metabolic research on 17beta-dihydroequilenin sulfate, immunoassays are critical for measuring the low concentrations of the parent compound and its various metabolites in plasma or other biological fluids. nih.gov While detailed protocols for an RIA specific to 17beta-dihydroequilenin sulfate are not extensively published in readily available literature, the principles are well-established for other steroids. The process generally involves:

Sample Preparation: Following administration of a compound, blood samples are drawn and plasma is separated. The metabolites, which often exist in conjugated (e.g., sulfate, glucuronide) and unconjugated forms, are separated from each other using techniques like high-performance liquid chromatography (HPLC). nih.gov

Immunoassay Reaction: The isolated fractions are then incubated with a specific antibody raised against the target metabolite and a known quantity of the corresponding radiolabeled metabolite.

Separation and Detection: The antibody-bound antigen is separated from the free (unbound) antigen. The radioactivity of either fraction is measured using a scintillation counter.

Quantification: A standard curve is generated using known concentrations of the unlabeled metabolite, and the concentration in the unknown sample is determined by interpolation.

The development of such assays requires rigorous validation to ensure accuracy, sensitivity, and specificity, especially when measuring multiple cross-reactive compounds in the same sample. nih.gov These quantitative results are essential for calculating the pharmacokinetic parameters detailed in the tracer studies. nih.govnih.gov

Comparative Biochemistry and Structure Activity Relationships of Equine Estrogen Sulfates

Comparisons with Estrone (B1671321) Sulfate (B86663) and Equilin (B196234) Sulfate

The biological activity of sodium 17β-dihydroequilenin sulfate is best understood when compared to the major components of conjugated equine estrogens, namely estrone sulfate and equilin sulfate. These comparisons reveal significant differences in their metabolic fate and intrinsic estrogenic potency.

The in vivo metabolism of equine estrogens is a complex network of interconversions. While estrone sulfate is primarily converted to estrone, and then to the more potent estradiol, the metabolic pathways of equilin sulfate and 17β-dihydroequilin sulfate are also interconnected.

Studies in postmenopausal women have shown that there is extensive interconversion between equilin sulfate (EqS) and 17β-dihydroequilin sulfate (17β-EqS). nih.gov A significant portion of administered 17β-EqS is converted to EqS. nih.gov Conversely, when EqS is administered, it is converted to various metabolites, with 17β-dihydroequilin (in both its sulfated and unconjugated forms) being the most abundant. nih.gov

The enzymatic balance between the 17-keto form (equilin) and the 17β-hydroxy form (17β-dihydroequilin) is a key determinant of biological activity. Unlike the conversion of estrone to estradiol, where the balance is heavily shifted towards the less potent estrone, the interconversion between equilin and 17β-dihydroequilin is more balanced. wikipedia.org This near-equal interconversion means that a substantial amount of the highly potent 17β-dihydroequilin is available from its precursor, equilin sulfate. nih.govwikipedia.org

Research has provided specific conversion ratios for these estrogens. For instance, after the administration of equilin sulfate, the mean conversion ratio to 17β-dihydroequilin sulfate was found to be 0.300. nih.gov In another study where radiolabeled 17β-dihydroequilin sulfate was infused, the mean conversion ratio to equilin sulfate was 2.4. nih.gov

Table 1: Metabolic Conversion Ratios of Equine Estrogens

| Precursor | Product | Mean Conversion Ratio |

|---|---|---|

| Equilin Sulfate | 17β-Dihydroequilin Sulfate | 0.300 nih.gov |

| 17β-Dihydroequilin Sulfate | Equilin Sulfate | 2.4 nih.gov |

| 17β-Dihydroequilin Sulfate | Equilenin (B1671562) Sulfate | 0.3 nih.gov |

| 17β-Dihydroequilin Sulfate | 17β-Dihydroequilenin Sulfate | 0.25 nih.gov |

The biological potency of an estrogen is largely determined by its binding affinity to estrogen receptors (ERs), ERα and ERβ. The unconjugated form, 17β-dihydroequilenin, has demonstrated notable anti-inflammatory effects in human endothelial cells, which were reversible by an estrogen receptor antagonist, indicating an ER-mediated pathway. nih.gov Specifically, 17β-dihydroequilenin was as effective as 17β-estradiol at reducing the expression of inflammatory mediators. nih.gov

In terms of receptor binding, the unconjugated form of 17β-dihydroequilenin sulfate, which is 17β-dihydroequilin, is a highly potent estrogen. It exhibits a strong binding affinity for both ERα and ERβ. wikipedia.org In fact, its relative binding affinity for ERα is reported to be approximately 113% and for ERβ about 108% of that of estradiol. wikipedia.org This high affinity translates to significant biological potency. 17β-dihydroequilin is considered to have the highest estrogenic activity among the equine estrogens. wikipedia.org In contrast, equilin is a less potent estrogen, and its biological effects are largely attributed to its conversion to the more active 17β-dihydroequilin. nih.gov Estrone, the main component of human postmenopausal estrogen, also has a lower binding affinity for estrogen receptors compared to estradiol. nih.gov

Influence of Sulfate Conjugation on Bioactivity

Sulfate conjugation at the C3 position is a critical modification that profoundly affects the pharmacokinetic and pharmacodynamic properties of estrogens.

Sulfate conjugation renders estrogens such as 17β-dihydroequilenin biologically inactive as they are unable to bind to estrogen receptors in their sulfated form. nih.gov This process effectively creates a circulating reservoir of inactive hormone precursors. nih.gov These sulfated estrogens are considered prodrugs, which are inert compounds that can be converted into active drugs within the body. nih.govresearchgate.netwikipedia.org

The activation of these estrogen sulfates occurs in target tissues through the action of the enzyme steroid sulfatase, which removes the sulfate group. nih.gov This localized conversion allows for tissue-specific generation of active estrogens like 17β-dihydroequilenin, enabling a targeted biological response. This "sulfatase pathway" is a key mechanism for regulating estrogen activity in various tissues. nih.gov

Sulfate conjugation significantly alters the tissue distribution and metabolic clearance of estrogens. The addition of the sulfate group increases water solubility, which affects how the compound is transported and eliminated from the body. drugbank.com The glucuronide and sulfate forms of estrogens have limited ability to penetrate cells and are primarily excreted by the kidneys. nih.gov

The metabolic clearance rate (MCR) provides a measure of the efficiency of removal of a compound from the circulation. Studies in postmenopausal women have determined the MCR for several equine estrogen sulfates. The mean MCR for 17β-dihydroequilin sulfate has been reported as 506 +/- 60 L/m2 per day. nih.gov In comparison, the MCR for equilin sulfate is considerably lower, at 170 +/- 18 L/day per m2. nih.gov This indicates a more rapid clearance of 17β-dihydroequilin sulfate from the plasma compared to equilin sulfate.

Table 2: Metabolic Clearance Rates of Equine Estrogen Sulfates

| Compound | Metabolic Clearance Rate (L/day/m²) |

|---|---|

| 17β-Dihydroequilin Sulfate | 506 ± 60 nih.gov |

| Equilin Sulfate | 170 ± 18 nih.gov |

| 17β-Dihydroequilin (unconjugated) | 1252 wikipedia.org |

Stereospecificity in Metabolic Pathways

The metabolic conversion of equine estrogens exhibits a high degree of stereospecificity, particularly concerning the orientation of the hydroxyl group at the C17 position. The enzymes involved, primarily 17β-hydroxysteroid dehydrogenases (17β-HSDs), catalyze the interconversion between the 17-keto (e.g., equilin) and 17β-hydroxy (e.g., 17β-dihydroequilin) forms.

Research has shown that the metabolism of 17β-dihydroequilin sulfate leads to the formation of 17β-reduced metabolites. Notably, the formation of 17α-reduced metabolites has not been detected in studies involving the administration of 17β-dihydroequilin sulfate. This demonstrates a clear stereospecific preference of the metabolic enzymes for the β-configuration at the C17 position. This is a critical aspect of its biochemistry, as 17β-estrogens are generally much more potent than their 17α-epimers. The maintenance of the 17β-configuration is therefore essential for the high biological activity of metabolites like 17β-dihydroequilin.

Structural Determinants of Receptor Subtype Selectivity

The unique biological activities of various equine estrogens, including 17β-dihydroequilenin, are intrinsically linked to their molecular structure, which dictates their binding affinity and functional efficacy for the two main estrogen receptor (ER) subtypes, ERα and ERβ. The structural differences between these estrogens, particularly the unsaturation in the B-ring, play a pivotal role in determining their selectivity for ERβ.

Research into the structure-activity relationships of equine estrogens has revealed that while 17β-estradiol binds with high affinity to both ERα and ERβ, many of the unique equine estrogens show a preferential affinity for ERβ. nih.govrcsb.org This selectivity is a key factor in their distinct physiological effects. The binding of a ligand to an estrogen receptor is a critical first step that initiates a cascade of molecular events leading to a biological response. The conformation of the ligand-receptor complex is crucial and can influence interactions with co-regulatory proteins, thereby modulating gene transcription. oup.com

Studies have shown that the presence of unsaturation in the B-ring of the steroid nucleus, a characteristic feature of equine estrogens like equilenin and its derivatives, contributes to a higher binding affinity for ERβ compared to ERα. nih.gov For instance, while most ring B unsaturated estrogens have a lower binding affinity for both ERα and ERβ compared to 17β-estradiol, some exhibit a two to four-fold greater affinity for ERβ over ERα. nih.govrcsb.org

The underlying structural basis for this selectivity lies in the subtle differences within the ligand-binding domains of ERα and ERβ. nih.gov These differences, though involving only a few amino acid residues, create a unique environment in the binding pocket of ERβ that can better accommodate the specific shape and electronic distribution of certain ligands. For example, the substitution of methionine in ERα with isoleucine in ERβ at a key position within the ligand-binding pocket is thought to contribute to the selective binding of some compounds. rcsb.org

The planarity and rigidity conferred by the additional double bonds in the B-ring of estrogens like 17β-dihydroequilenin influence how the molecule fits within the hydrophobic ligand-binding pocket of the receptor. nih.gov Molecular modeling and quantitative structure-activity relationship (QSAR) studies have further elucidated that factors such as the ligand's size, shape, polarity, and the presence of specific functional groups are significant determinants of selective binding to ERα and ERβ. nih.gov

It is important to note that Sodium 17β-dihydroequilenin sulfate is the sulfated, inactive form of the estrogen. The sulfate group at the C3 position prevents the molecule from binding to the estrogen receptors. nih.gov For the compound to become biologically active, the sulfate group must be cleaved by the enzyme steroid sulfatase, which occurs in various tissues, to release the active 17β-dihydroequilenin. nih.gov Therefore, the discussions of receptor binding and activity pertain to the desulfated form of the molecule.

The selective estrogen receptor modulator (SERM)-like profile observed for 17β-dihydroequilenin, characterized by beneficial effects in some tissues without stimulating others, is a direct consequence of its structural features and resulting ERβ selectivity. wikipedia.org In tissues where ERβ is the predominant receptor, 17β-dihydroequilenin can exert its effects, which may differ from the effects mediated by ERα. nih.gov

Detailed Research Findings

A study comparing the binding affinities and functional activities of a range of equine estrogens provided quantitative data on their receptor selectivity. nih.govoup.com The relative binding affinity (RBA) of 17β-dihydroequilenin for ERα was found to be lower than that of 17β-estradiol. However, its transcriptional activity mediated through ERβ was significant. nih.gov

Interestingly, a direct correlation between binding affinity and functional activity is not always observed for all equine estrogens. For example, equilenin, despite having a relatively lower binding affinity for ERβ compared to some other equine estrogens, demonstrates the highest functional activity through this receptor subtype. nih.gov This highlights the complexity of structure-activity relationships, where the ability of the ligand-receptor complex to interact with downstream cellular machinery is as important as the initial binding event.

The presence of both ERα and ERβ can further modulate the activity of these estrogens. For 17β-dihydroequilenin, the presence of both receptor subtypes was shown to enhance its functional activity, suggesting a potential interplay or heterodimerization between the two receptors. nih.gov

Interactive Data Table: Comparative Biochemistry of Select Equine Estrogens

The following table summarizes the relative binding affinities (RBA) and relative estrogenic potency (REP) of 17β-dihydroequilenin and other key estrogens for ERα and ERβ. The data is compiled from studies on the unconjugated (active) forms of these compounds.

| Compound | ERα RBA (%) | ERβ RBA (%) | ERβ/ERα Selectivity Ratio | ERα REP (%) | ERβ REP (%) |

| 17β-Estradiol | 100 | 100 | 1.0 | 100 | 100 |

| Equilin | 13 | 25 | 1.9 | 15 | 150 |

| Equilenin | 15 | 20 | 1.3 | 17 | 290 |

| 17β-Dihydroequilin | 113 | 108 | 1.0 | 12 | 160 |

| 17β-Dihydroequilenin | 20 | 30 | 1.5 | 13 | 170 |

| 17α-Dihydroequilin | 10 | 15 | 1.5 | 10 | 90 |

| 17α-Dihydroequilenin | 8 | 12 | 1.5 | 8 | 80 |

| Δ⁸-Estrone | 18 | 35 | 1.9 | 14 | 120 |

Data sourced from comparative studies on equine estrogens. RBA is relative to 17β-estradiol (set at 100%). REP is the relative estrogenic potency in transcriptional activation assays, relative to 17β-estradiol (set at 100%). The data presented are approximations from multiple sources for comparative purposes. nih.govoup.comnih.gov

Future Directions and Emerging Research Avenues

Elucidation of Novel Metabolic Enzymes and Pathways

The in vivo metabolism of ring B unsaturated estrogens, including 17beta-dihydroequilenin sulfate (B86663), is known to be complex. nih.gov Studies on related compounds, such as 17beta-dihydroequilin (B196235) sulfate and equilin (B196234) sulfate, have revealed extensive interconversions between various estrogen forms. nih.govoup.com For instance, a significant portion of 17beta-dihydroequilin sulfate is converted to equilin sulfate and the more potent 17beta-dihydroequilin. nih.gov Similarly, equilin sulfate is metabolized to 17beta-dihydroequilin sulfate and other conjugated and unconjugated forms, with 17beta-dihydroequilin being the most abundant metabolite. oup.com

These complex transformations suggest the involvement of a multitude of metabolic enzymes that are yet to be fully characterized. Future research will likely focus on identifying and characterizing the specific sulfotransferases, sulfatases, and hydroxysteroid dehydrogenases responsible for the synthesis and interconversion of 17beta-dihydroequilenin sulfate and its related metabolites. Understanding these pathways is critical, as the biological activity of the parent compound may be significantly influenced by the formation of more or less potent metabolites. nih.gov The process of sulfonation itself is a key metabolic step, traditionally seen as a method for increasing water solubility to enhance renal clearance. mdpi.com However, for steroid sulfates, this modification also creates storage intermediates and modulators of ion channels, which require specific transporters to enter cells for further processing by sulfohydrolases. mdpi.com

Advanced Mechanistic Studies on Cellular Signaling

While it is known that many estrogens exert their effects through estrogen receptors (ERs), the specific signaling mechanisms of 17beta-dihydroequilenin are an area of active investigation. Research indicates that the unique ring B unsaturated estrogens found in conjugated equine estrogens primarily mediate their biological effects through estrogen receptor beta (ERβ) rather than estrogen receptor alpha (ERα). nih.gov

A significant area for future research lies in dissecting the downstream effects of ERβ activation by 17beta-dihydroequilenin. One study has already identified 17beta-dihydroequilenin as an inhibitor of inflammatory activation in human endothelial cells. nih.gov It was shown to counteract the interleukin-1alpha-induced expression of inflammatory mediators like IL-6, IL-8, and MCP-1. nih.gov This anti-inflammatory effect was mediated through the NF-kappaB pathway, as 17beta-dihydroequilenin inhibited the translocation of p50 and p65 to the cell nucleus. nih.gov Furthermore, this action was reversible by an estrogen receptor antagonist, confirming a receptor-mediated mechanism. nih.gov

Future advanced mechanistic studies will likely employ techniques such as transcriptomics, proteomics, and single-cell analysis to create a comprehensive map of the signaling cascades initiated by 17beta-dihydroequilenin sulfate. These studies will be essential to understand its tissue-specific effects and to distinguish its unique cellular actions from those of other estrogens like 17beta-estradiol.

Development of Sophisticated Analytical Platforms for Comprehensive Profiling

A thorough understanding of the physiological role of sodium 17beta-dihydroequilenin sulfate necessitates precise and sensitive analytical methods for its detection and quantification in biological matrices. Historically, the analysis of estrogens relied on immunoassays, which can suffer from cross-reactivity issues. researchgate.netnih.gov The complexity of mixtures like conjugated equine estrogens, which can contain 60 or more steroidal components, demands more sophisticated approaches. nih.gov

Modern analytical chemistry has seen significant advancements, with techniques like liquid chromatography-mass spectrometry (LC-MS) becoming the gold standard. nih.gov The development of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) has revolutionized the profiling of estrogens and their metabolites. researchgate.netfda.gov These platforms offer high sensitivity, specificity, and the ability to simultaneously measure a wide array of steroids from a small sample volume. nih.govnih.gov

Future efforts will focus on refining these methods to achieve even lower limits of detection and to expand the number of metabolites that can be profiled in a single run. nih.gov The application of these advanced platforms will be crucial for detailed pharmacokinetic studies, comparative endocrinology, and for linking specific estrogen profiles to physiological states or outcomes.

Table 1: Evolution of Analytical Techniques for Estrogen Profiling

| Technique | Description | Advantages | Limitations |

|---|---|---|---|

| Immunoassays (RIA, ELISA) | Utilizes antigen-antibody binding for detection. | Low cost and routine nature. | Potential for cross-reactivity with other steroids. researchgate.netnih.gov |

| Gas Chromatography (GC) | Separates compounds based on volatility; often requires derivatization. | Established method for certain estrogen analyses. | Can be complex and may combine different isomers. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mobile phase. | Can be used for separation prior to quantification. oup.com | Lower resolution compared to UHPLC. |